molecular formula C16H15BrINO3S2 B2808975 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine CAS No. 402947-21-1

2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine

Cat. No. B2808975
CAS RN: 402947-21-1
M. Wt: 540.23
InChI Key: JWBGUEXTWGWMFH-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BMS-347070 and is a potent inhibitor of the HIV-1 virus. This compound has been shown to have antiviral activity against a broad range of HIV-1 strains, making it a promising candidate for the development of new antiretroviral therapies.

Scientific Research Applications

Photodynamic Therapy Application

The synthesis of zinc phthalocyanine derivatives with substitutions similar to 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine has been explored. These compounds demonstrate potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Thiazolidinones, which are structurally related to the compound , have been investigated for their anticonvulsant activity. Studies reveal significant activity against animal models, suggesting potential applications in seizure management (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Antimicrobial Activity

Research on heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which is similar in structure to the compound , demonstrates antimicrobial properties. This indicates potential for the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antiproliferative Activity

Compounds structurally similar to 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine have been synthesized and tested for cytotoxic activity against cancer cells. These studies indicate a potential application in cancer therapy (Vorona et al., 2009).

Thromboxane A2 Receptor Antagonists

Thiazolidine derivatives have been synthesized and evaluated for their ability to antagonize thromboxane A2 receptors. This suggests potential use in conditions where thromboxane A2 modulation is beneficial (Sato et al., 1994).

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrINO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBGUEXTWGWMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrINO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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